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molecular formula C12H12O2 B8403254 Endo-1,4a,8,8a-tetrahydro-1,4-ethanonaphthalene-5,8-dione CAS No. 2816-25-3

Endo-1,4a,8,8a-tetrahydro-1,4-ethanonaphthalene-5,8-dione

Cat. No. B8403254
M. Wt: 188.22 g/mol
InChI Key: RVYRSLQPTCIBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314253B2

Procedure details

A solution of 40 g of 1,4-benzoquinone and 35 mL of 1,3-cyclohexadiene in 90 mL of benzene was stirred in a closed vessel for 3 days at rt. The reaction mixture was concentrated and the residue was crystallized in EtOH to obtain 57 g of the desired compound as mixture of stereoisomers as greenish solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[CH:9]1[CH2:14][CH2:13][CH:12]=[CH:11][CH:10]=1>C1C=CC=CC=1>[CH:11]12[CH2:12][CH2:13][CH:14]([CH:9]=[CH:10]1)[CH:5]1[CH:6]2[C:1](=[O:8])[CH:2]=[CH:3][C:4]1=[O:7]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
35 mL
Type
reactant
Smiles
C1=CC=CCC1
Name
Quantity
90 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized in EtOH

Outcomes

Product
Name
Type
product
Smiles
C12C3C(C=CC(C3C(C=C1)CC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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